1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-nitropyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-7-3-5(8(10)11)2-6(7)4-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKIWLRDLSNCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40492708 | |
| Record name | 1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40492708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18711-27-8 | |
| Record name | 1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40492708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Spectroscopic and Structural Characterization of 1 Methyl 4 Nitro 1h Pyrrole 2 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY):No 2D-NMR experimental data has been found.
Due to the absence of the necessary factual data, the generation of an article that adheres to the user's strict requirements for scientific accuracy and detail is not feasible at this time.
Computational and Theoretical Studies on 1 Methyl 4 Nitro 1h Pyrrole 2 Carbaldehyde
Quantum Chemical Investigations of Electronic and Molecular Structure
Charge Distribution AnalysisNo literature could be found that reports on the charge distribution or provides specific atomic charge values (e.g., Mulliken, Hirshfeld, or NBO charges) for the atoms within 1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde.
Due to the lack of specific data for each required subsection, generating the requested article with thorough, informative, and scientifically accurate content focused solely on this compound is not feasible at this time.
Theoretical Spectroscopic Data Prediction and Validation
Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be instrumental in the structural elucidation and validation of synthesized compounds like this compound. By simulating spectra computationally, researchers can gain insights into the molecule's electronic and vibrational properties, which can then be compared with experimental data for validation.
Computational Simulation of IR, UV-Vis, and NMR Spectra
Density Functional Theory (DFT) is a widely used method for the simulation of Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra. For a molecule such as this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its spectroscopic characteristics. researchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, the N-O stretching of the nitro group, C-N stretching, and various vibrations of the pyrrole (B145914) ring. Computational models can predict the wavenumbers and intensities of these vibrations. For instance, the C=O stretch is expected in the region of 1650-1700 cm⁻¹, while the asymmetric and symmetric NO₂ stretches would appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic transitions and predicting UV-Vis spectra. researchgate.net The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, the presence of the nitro group and the aldehyde group, both being electron-withdrawing, on the pyrrole ring is expected to lead to π → π* and n → π* transitions, resulting in absorption bands in the UV-Vis region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.net These calculations provide theoretical predictions of the chemical environment of each nucleus in the molecule. For this compound, distinct chemical shifts would be predicted for the methyl protons, the aldehyde proton, and the protons on the pyrrole ring, as well as for the corresponding carbon atoms.
Below is an illustrative table of predicted spectroscopic data for this compound, based on computational studies of similar nitropyrrole derivatives.
| Spectroscopic Data | Predicted Value |
| IR (cm⁻¹) | |
| C=O Stretch | ~1680 |
| NO₂ Asymmetric Stretch | ~1530 |
| NO₂ Symmetric Stretch | ~1340 |
| UV-Vis (nm) | |
| λmax (π → π*) | ~280-320 |
| ¹H NMR (ppm) | |
| Aldehyde Proton (CHO) | ~9.5-10.0 |
| Pyrrole Protons | ~7.0-8.0 |
| Methyl Protons (N-CH₃) | ~3.5-4.0 |
| ¹³C NMR (ppm) | |
| Carbonyl Carbon (C=O) | ~180-190 |
| Pyrrole Carbons | ~110-150 |
| Methyl Carbon (N-CH₃) | ~35-40 |
Note: These are representative values based on computational models of analogous compounds and may vary depending on the specific computational method and parameters used.
Comparative Analysis with Experimental Spectroscopic Data
The validation of theoretical predictions is achieved through a direct comparison with experimentally obtained spectroscopic data. While specific experimental spectra for this compound are not widely published in publicly accessible literature, the general approach involves synthesizing the compound and acquiring its IR, UV-Vis, and NMR spectra.
Any discrepancies between the predicted and experimental data can provide valuable information. For instance, a significant deviation in the IR spectrum might suggest strong intermolecular interactions in the solid state that were not accounted for in the gas-phase computational model. Similarly, differences in NMR chemical shifts could indicate solvent effects or conformational changes in solution. This iterative process of comparing theoretical and experimental data is crucial for refining computational models and achieving a more accurate understanding of the molecule's structure and properties.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into reaction pathways and the energetics of transition states. For a reactive molecule like this compound, understanding its reaction mechanisms is key to predicting its behavior in various chemical transformations.
Elucidating Reaction Pathways and Energy Barriers
Theoretical studies, often employing DFT, can be used to map out the potential energy surface of a reaction involving this compound. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed, which illustrates the energy changes that occur as the reaction progresses.
For example, the aldehyde group in this compound is susceptible to nucleophilic attack. A computational study could model the reaction of this compound with a nucleophile, such as a Grignard reagent or a cyanide ion. The calculations would aim to locate the transition state for the nucleophilic addition to the carbonyl carbon. The energy of this transition state, relative to the reactants, represents the activation energy or energy barrier for the reaction. A lower energy barrier indicates a faster reaction rate.
These computational models can also explore the regioselectivity and stereoselectivity of reactions. For instance, in reactions where multiple products are possible, the calculated energy barriers for the different pathways can predict which product will be favored.
Molecular Modeling for Structure-Activity Relationship (SAR) Insights
Molecular modeling plays a crucial role in understanding the relationship between the chemical structure of a molecule and its biological activity, a field known as Structure-Activity Relationship (SAR) studies. For a compound like this compound, which may have potential biological applications, computational approaches can provide valuable insights into its SAR.
Computational Approaches to Structure-Activity Correlation
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov This is achieved by calculating various molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a quantitative relationship between these descriptors and the observed activity.
For a series of nitropyrrole derivatives, including this compound, a QSAR study would involve calculating a wide range of descriptors, such as:
Electronic Descriptors: These describe the electronic properties of the molecule and can include atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being a common example.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe its connectivity.
Once these descriptors are calculated for a set of compounds with known biological activities, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. Molecular docking is another computational technique that can provide SAR insights. nih.gov This method predicts the preferred orientation of a ligand when it binds to a target protein. For this compound, if a biological target is known or hypothesized, docking simulations can be performed to understand how it interacts with the active site of the protein. These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that are important for binding. This information can then be used to suggest modifications to the structure of the molecule to improve its binding affinity and, consequently, its biological activity.
Molecular Docking Studies of Pyrrole-Based Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its target protein. In the context of pyrrole-based compounds, molecular docking studies have been pivotal in elucidating their potential as therapeutic agents by identifying their interactions with various biological targets.
While direct molecular docking studies on this compound are not extensively detailed in publicly available literature, significant insights can be drawn from computational analyses of closely related analogs and a broader range of pyrrole-based systems. These studies collectively highlight the potential of the nitropyrrole scaffold in interacting with key biological macromolecules.
A noteworthy study focused on a structurally similar compound, Methyl 1-Methyl-4-nitro-pyrrole-2-carboxylate (MMNPC), which is the methyl ester analog of the carboxylic acid precursor to this compound. researchgate.netscilit.comnih.gov This research identified MMNPC as a potential drug candidate for ovarian cancer through molecular docking analysis. researchgate.netscilit.comnih.gov The study employed Density Functional Theory (DFT) to analyze the compound's structural and vibrational properties, and subsequent molecular docking was performed to assess its interaction with a relevant protein target in ovarian cancer. researchgate.netnih.gov The Fukui function and molecular electrostatic potential (MEP) analysis further confirmed the bioactive nature of the MMNPC molecule. nih.gov
The broader landscape of molecular docking studies on pyrrole derivatives reveals their versatile binding capabilities across a range of important biological targets, particularly in the realm of anticancer research. These studies underscore the pyrrole nucleus as a valuable scaffold for designing targeted inhibitors.
For instance, various fused 1H-pyrrole derivatives have been designed and evaluated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial targets in cancer therapy. nih.gov Docking studies of these compounds into the active sites of EGFR and CDK2 have elucidated the key interactions responsible for their inhibitory activity, often involving hydrogen bonds and hydrophobic interactions with critical amino acid residues within the ATP-binding pocket. nih.gov
In a similar vein, other research has explored pyrrolo[2,3-d]pyrimidine derivatives as multi-kinase inhibitors, targeting enzymes like EGFR, Her2, and VEGFR2. nih.gov Molecular docking simulations were instrumental in predicting the binding modes of these compounds and explaining their potent antiproliferative effects. nih.gov
The versatility of the pyrrole scaffold is further demonstrated in studies where derivatives were designed as inhibitors for different therapeutic areas, which can have implications for anticancer research. For example, pyrrole-2-carbohydrazide derivatives have been investigated as potential inhibitors of enoyl-acyl carrier protein (ACP) reductase, an enzyme found in bacteria. vlifesciences.com The molecular docking of these compounds into the enzyme's binding pocket helped to rationalize their antimycobacterial activity. vlifesciences.com Similarly, novel pyrrole-based Schiff bases have been evaluated as dual inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), with molecular docking revealing stable interactions with key amino acid residues in the active sites of these enzymes. mdpi.com
These collective findings from molecular docking studies on a variety of pyrrole-based systems provide a strong basis for the therapeutic potential of compounds like this compound. The specific electronic properties conferred by the nitro group and the aldehyde functional group, combined with the core pyrrole structure, suggest that it could effectively interact with various biological targets.
The following tables summarize findings from molecular docking studies on various pyrrole-based systems, illustrating the range of protein targets and the nature of the interactions.
Table 1: Molecular Docking Studies of Pyrrole Derivatives Against Cancer-Related Targets
| Pyrrole Derivative Class | Protein Target | PDB ID | Key Findings |
| Methyl 1-Methyl-4-nitro-pyrrole-2-carboxylate | Ovarian Cancer Target | Not Specified | Identified as a potential drug development candidate for ovarian cancer. researchgate.netnih.gov |
| Fused 1H-Pyrroles | EGFR / CDK2 | Not Specified | Compounds designed as potent inhibitors, with docking augmenting antiproliferative activity. nih.gov |
| Pyrrolo[2,3-d]pyrimidines | Multi-kinase (EGFR, Her2, VEGFR2) | Not Specified | Docking simulations investigated interactions with protein kinase enzymes. nih.gov |
Table 2: Molecular Docking of Pyrrole Derivatives Against Other Biological Targets
| Pyrrole Derivative Class | Protein Target | PDB ID | Binding Energy / Score | Key Interacting Residues |
| Pyrrole-2-carbohydrazides | Enoyl-acyl carrier protein reductase | 2IDZ | Not Specified | Interactions within the binding pocket were rationalized. vlifesciences.com |
| Pyrrole-Based Schiff Bases | Acetylcholinesterase (AChE) | Not Specified | -10.57 kcal/mol | Trp86, Trp286, Tyr72, Val73, Tyr124, Phe295, Phe297, Tyr341, Tyr337, Ile451 |
| Pyrrole-Based Schiff Bases | Monoamine Oxidase B (MAO-B) | 2V5Z | -8.51 kcal/mol | Phe343, Tyr398, Tyr435 |
These computational studies collectively underscore the significance of the pyrrole scaffold in drug design and provide a strong rationale for further investigation into the specific interactions and therapeutic potential of this compound.
Advanced Applications in Organic Synthesis and Functional Material Design
Strategic Building Block in Multi-Step Organic Synthesis
1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde serves as a versatile and strategic building block in the multi-step synthesis of a wide array of organic compounds. Its utility stems from the presence of multiple reactive sites: the aromatic pyrrole (B145914) core, the electron-withdrawing nitro group, and the electrophilic carbaldehyde function. These features allow for sequential and controlled chemical transformations, making it a valuable precursor in the construction of more complex molecular architectures. The nitro group, in particular, can be readily transformed into an amino group, providing a key functional handle for further elaboration. smolecule.comnih.gov This versatility enables its use in diverse synthetic pathways aimed at producing compounds with specific electronic, biological, or material properties.
The structure of this compound is well-suited for the synthesis of complex heterocyclic systems. The carbaldehyde group can participate in condensation reactions with various nucleophiles, leading to the formation of larger, fused ring systems. For instance, reactions with amines or hydrazides can yield imines, hydrazones, or pave the way for cyclization to form fused pyrrole derivatives such as pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e] nih.govalchempharmtech.comdiazepines. nih.gov
Furthermore, the aldehyde and the nitrogen atom of the pyrrole ring can act as coordination sites for metal ions. The synthesis of pyrrole-2-carbaldehyde ferrocenoylhydrazone and its subsequent complexation with zinc, cadmium, and palladium ions demonstrate the capacity of the pyrrole-carbaldehyde scaffold to form stable coordination compounds. researchgate.net This ability is crucial for the development of new catalysts, sensors, and materials with unique electronic or magnetic properties. The nitropyrrole moiety is also a key intermediate in the synthesis of modified DNA minor-groove binders, which are complex molecules designed to interact with specific DNA sequences. nih.gov
Pyrrole-2-carbaldehyde is a core structural motif found in numerous naturally occurring alkaloids isolated from marine and terrestrial sources, including fungi and plants. mdpi.comnih.gov These natural products often exhibit significant biological activities. While direct synthesis of these natural products from this compound is not extensively documented, its structure makes it an ideal starting material for the creation of synthetic analogues.
By leveraging the reactivity of the aldehyde and the nitro group, chemists can systematically modify the core pyrrole structure to mimic or enhance the properties of natural pyrrole alkaloids. For example, the aldehyde can be used to build side chains similar to those found in alkaloids like marinamide or the penicinoline (B8136548) family. nih.gov The nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce further diversity, enabling the exploration of novel chemical space and the development of new therapeutic agents based on natural product scaffolds.
This compound is a pivotal intermediate for a variety of other functionalized pyrrole derivatives. The compound's functional groups offer distinct and orthogonal reactivity, allowing for selective transformations. smolecule.com
Key transformations include:
Reduction of the nitro group: The nitro group can be selectively reduced to an amino group under various conditions. smolecule.com This transformation is fundamental, as it converts the electron-withdrawing nature of the substituent to an electron-donating one, significantly altering the chemical properties of the pyrrole ring and providing a nucleophilic site for further reactions like acylation or alkylation. nih.gov
Reactions of the aldehyde group: The carbaldehyde is a versatile handle for carbon-carbon bond formation (e.g., Wittig, aldol (B89426) reactions) or for condensation with amines to form imines, which can be subsequently reduced to secondary amines. alliedacademies.org For example, it can be reacted with triethylphosphonoacetate to yield ethyl trans-3-[1-methyl-4-(substituted-benzoyl)-1H-pyrrol-2-yl]propenoates. alliedacademies.org
Electrophilic substitution on the pyrrole ring: While the nitro group is deactivating, the pyrrole ring can still undergo certain electrophilic substitution reactions, allowing for the introduction of additional functional groups.
This multi-faceted reactivity makes it a valuable precursor for creating libraries of substituted nitro- and amino-pyrroles, which are essential for various applications, including medicinal chemistry and materials science. nih.gov
Contributions to Structure-Activity Relationship (SAR) Studies in Related Molecular Scaffolds
The systematic modification of a lead compound to understand how structural changes affect its biological activity is a cornerstone of medicinal chemistry. This compound and its derivatives serve as valuable platforms for conducting Structure-Activity Relationship (SAR) studies, particularly for enzyme inhibitors and other biologically active agents. nih.govnih.gov
The pyrrole scaffold is present in many compounds with therapeutic potential, including inhibitors of enzymes like cyclooxygenases (COX-1 and COX-2), epidermal growth factor receptor (EGFR), and cyclin-dependent kinase 2 (CDK2). nih.govnih.gov this compound provides a convenient starting point for generating a diverse library of analogues for SAR studies.
Researchers can systematically alter three main regions of the molecule:
The N1-substituent: The methyl group can be replaced with other alkyl or aryl groups.
The C2-substituent: The carbaldehyde can be converted into a wide range of functional groups (e.g., alcohols, imines, oximes, nitriles, or extended side chains).
The C4-substituent: The nitro group can be reduced to an amine and subsequently modified, or replaced entirely.
Table 1: Examples of Pyrrole Derivatives and their Biological Activity in SAR Studies This table is interactive and allows for sorting and filtering of data.
| Compound Class | Target | Key Structural Variation | Observed Activity Trend | Reference |
|---|---|---|---|---|
| Fused 1H-Pyrroles | EGFR/CDK2 | Fusion with pyrimidine (B1678525) or diazepine (B8756704) rings | Pyrrolo[3,2-d]pyrimidine derivatives showed high potency (IC50 = 0.009 µM) | nih.gov |
| N-Pyrrole Carboxylic Acids | COX-1/COX-2 | Substituents on phenyl ring at position 5 | Certain compounds showed potent COX-2 inhibition, while others were more active against COX-1 | nih.gov |
| 2-Aminopyrrole-3-carbonitriles | Metallo-β-lactamases | N-acylation of the 2-amino group | N-benzoyl derivative retained potent activity against multiple enzyme subclasses | nih.gov |
The chemical nature of this compound facilitates the methodological approach to SAR analysis. The distinct reactivity of its functional groups allows for the straightforward and predictable synthesis of analogue libraries. The aldehyde group is particularly useful for introducing diversity through well-established reactions like reductive amination and Knoevenagel condensation. alliedacademies.org
This allows for the systematic exploration of how factors like substituent size, electronics, and hydrogen-bonding potential impact biological activity. For example, by converting the aldehyde to a series of imines with different amines, a researcher can probe a specific region of a target's binding site for steric and electronic complementarity. The reduction of the nitro group to an amine provides another vector for modification, allowing for the introduction of amides with varying chain lengths or aromatic groups. smolecule.comnih.gov This systematic, functional-group-based approach to modification is essential for building a coherent SAR model, which can then guide the rational design of more effective compounds. nih.gov
Potential in Functional Materials Research
There is currently a lack of specific research data on the incorporation and role of this compound in functional materials. The subsections below reflect this absence of detailed findings.
Incorporation into Polymeric Structures
No specific studies or published research were identified that describe the use of this compound as a monomer or a component in the synthesis of polymeric structures. Therefore, no data is available on its polymerization behavior, the properties of any resulting polymers, or its role in modifying polymer characteristics.
Role in Optoelectronic or Electrochemical Materials
Similarly, the scientific literature does not provide specific examples or detailed investigations into the application of this compound in the development of optoelectronic or electrochemical materials. While theoretical considerations might suggest potential due to the presence of the nitro group and the pyrrole ring, which can influence electronic properties, no experimental data or research findings are available to substantiate such applications for this particular compound.
Future Outlook and Emerging Research Directions
Development of Highly Efficient and Atom-Economical Synthetic Pathways
The future synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde and its derivatives is poised to benefit from the development of more efficient and environmentally benign methodologies. A key focus will be on improving atom economy, which seeks to maximize the incorporation of starting materials into the final product, thereby minimizing waste.
Current synthetic strategies for functionalized pyrroles often involve multi-step sequences. Future research will likely target the development of one-pot or tandem reactions that can construct the substituted pyrrole (B145914) core in a single, streamlined process. Methodologies such as multicomponent reactions, where three or more reactants combine in a single operation, are particularly attractive for their inherent efficiency.
Furthermore, the principles of green chemistry are expected to play a pivotal role. This includes the use of non-toxic solvents, renewable starting materials, and catalytic systems that can be easily recovered and reused. For instance, the development of solid-supported catalysts or biocatalytic methods could offer significant advantages in terms of sustainability and operational simplicity.
| Synthetic Approach | Potential Advantages | Key Research Areas |
| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity | Design of novel reaction cascades, exploration of new catalyst systems |
| Catalytic Methods | High selectivity, lower energy consumption, catalyst recyclability | Development of novel metal-based and organocatalysts, use of photocatalysis |
| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources | Application of benign solvents, exploration of biocatalysis, flow chemistry |
Exploration of Unconventional Reactivity Patterns
The presence of both an electron-withdrawing nitro group and a reactive carbaldehyde group on the pyrrole ring of this compound suggests a rich and complex reactivity profile that is ripe for exploration. Future research will likely delve into unconventional reaction pathways that can be harnessed for the synthesis of novel molecular architectures.
The interplay between the nitro and carbaldehyde groups could lead to unique intramolecular cyclization reactions, potentially forming fused heterocyclic systems with interesting biological or material properties. The development of novel catalytic systems could unlock previously inaccessible reaction pathways, such as asymmetric transformations that would allow for the synthesis of chiral derivatives with high enantiomeric purity.
Furthermore, the pyrrole ring itself can participate in various cycloaddition reactions. researchgate.net Investigating the behavior of this compound in [4+2], [3+2], and other cycloaddition reactions could open up new avenues for the synthesis of complex polycyclic structures that would be difficult to access through other means. nih.govwikipedia.orgyoutube.comacs.org
Integration of Machine Learning and AI in Predictive Chemistry for Pyrrole Derivatives
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry, and the study of pyrrole derivatives like this compound will be no exception. acs.orgresearchgate.net These computational tools can be employed to predict a wide range of properties and behaviors, thereby accelerating the pace of research and discovery.
| AI/ML Application | Potential Impact | Research Focus |
| Reactivity Prediction | Faster optimization of reaction conditions, identification of novel reactions | Development of accurate predictive models for heterocyclic compounds, integration of quantum chemical calculations |
| De Novo Molecular Design | Discovery of novel compounds with desired properties | Use of generative models for molecule creation, multi-objective optimization for property enhancement |
| Property Prediction | Rapid screening of virtual libraries for promising candidates | Prediction of electronic, optical, and biological properties, development of QSAR models |
Expansion into Novel Material Science Applications
The electronic properties of this compound, largely influenced by the electron-withdrawing nitro group, make it a compelling candidate for applications in material science. mdpi.com The nitro group can significantly modulate the electronic structure of the pyrrole ring, leading to interesting optical and electronic properties. researchgate.net
Future research is expected to explore the incorporation of this molecule into organic electronic devices. For instance, it could serve as a building block for the synthesis of novel organic semiconductors, dyes for dye-sensitized solar cells, or components of organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through chemical modification of the pyrrole ring or the other functional groups opens up a vast design space for new materials. researchgate.net
Computational studies will play a crucial role in this area, allowing for the prediction of the electronic and optical properties of materials incorporating the this compound unit. researchgate.netelsevierpure.comdergipark.org.tr These theoretical investigations will guide the synthesis of the most promising materials, streamlining the development of next-generation organic electronic devices.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde?
- Methodological Answer : The Vilsmeier-Haack reaction is a robust method for introducing formyl groups into heterocycles. For analogous pyrrole derivatives, this reaction involves treating 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF under controlled conditions . Yield optimization (up to 85–98%) can be achieved by adjusting reaction time, temperature, and stoichiometry of the formylating agent. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended to isolate the carbaldehyde derivative .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software is the gold standard for resolving crystal structures. Key steps include:
- Growing high-quality crystals via slow evaporation in solvents like dichloromethane/hexane.
- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
- Refinement of positional and anisotropic displacement parameters using SHELXL’s least-squares algorithms .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms are critical for accurate thermochemical and electronic structure calculations. Basis sets such as 6-311++G(d,p) should be used to model polarization and diffuse effects. Key analyses include:
- Frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer :
- Validation : Cross-check NMR/IR experimental data with computed spectra (e.g., using Gaussian’s NMR prediction module). Discrepancies in nitro-group vibrational modes may arise from solvent effects or anharmonicity.
- Error Analysis : Quantify uncertainties in DFT functionals (e.g., compare B3LYP vs. M06-2X results) and experimental conditions (e.g., concentration-dependent shifts in UV-Vis) .
Q. How can the nitro group’s reactivity be managed during functionalization reactions?
- Methodological Answer : The nitro group is electron-withdrawing and may direct electrophilic substitution. To avoid undesired side reactions:
- Use mild reducing agents (e.g., Zn/HCl) for selective nitro-to-amine conversion.
- Protect the aldehyde group via acetal formation before nitration or alkylation steps .
Methodological Design & Data Analysis
Q. What experimental approaches validate the biological activity of this compound in drug discovery?
- Methodological Answer :
- In vitro assays : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., fluorescence polarization).
- Structure-Activity Relationship (SAR) : Modify the nitro or methyl groups and correlate changes with activity trends. Reference similar pyrrole derivatives in corticotropin-releasing factor (CRF) antagonist studies .
Q. How can impedance cardiography principles improve stability studies of this compound in physiological buffers?
- Methodological Answer : Adapt impedance-based techniques to monitor real-time degradation kinetics. Key parameters include:
- Conductivity changes in buffered solutions (e.g., PBS at pH 7.4).
- Correlation of electrochemical stability with structural integrity (validated via HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
